molecular formula C9H8O6S B13993343 5-methylsulfonylbenzene-1,3-dicarboxylic Acid CAS No. 134178-05-5

5-methylsulfonylbenzene-1,3-dicarboxylic Acid

Cat. No.: B13993343
CAS No.: 134178-05-5
M. Wt: 244.22 g/mol
InChI Key: UZNDNMWNNDUGIC-UHFFFAOYSA-N
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Description

5-Methylsulfonylisophthalic acid is an organic compound with the molecular formula C9H8O6S. It is a derivative of isophthalic acid, where a methylsulfonyl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylsulfonylisophthalic acid typically involves the sulfonation of isophthalic acid derivatives. One common method includes the reaction of isophthalic acid with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the methylsulfonyl group .

Industrial Production Methods: Industrial production of 5-Methylsulfonylisophthalic acid may involve large-scale sulfonation processes using advanced reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methylsulfonylisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methylsulfonylisophthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylsulfonylisophthalic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: 5-Methylsulfonylisophthalic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

CAS No.

134178-05-5

Molecular Formula

C9H8O6S

Molecular Weight

244.22 g/mol

IUPAC Name

5-methylsulfonylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C9H8O6S/c1-16(14,15)7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

UZNDNMWNNDUGIC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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